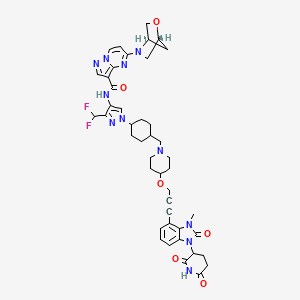

PROTAC IRAK4 degrader-7

CAS No.: 2432994-31-3

Cat. No.: VC16023264

Molecular Formula: C44H49F2N11O6

Molecular Weight: 865.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2432994-31-3 |

|---|---|

| Molecular Formula | C44H49F2N11O6 |

| Molecular Weight | 865.9 g/mol |

| IUPAC Name | N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

| Standard InChI | InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |

| Standard InChI Key | NQGKNAVUMAHSQN-PKIOHZLWSA-N |

| Isomeric SMILES | CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |

| Canonical SMILES | CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |

Introduction

Structural Design and Mechanism of Action

Molecular Architecture

Compound 7 features a tripartite structure:

-

IRAK4-binding ligand: Derived from a pyrazole-based kinase inhibitor scaffold with modifications to enhance affinity (IC50 < 100 nM) .

-

CRBN-binding ligand: A thalidomide analog (pomalidomide derivative) enabling E3 ligase recruitment .

-

Linker: A polyethylene glycol (PEG)-based chain critical for ternary complex formation.

Key structural insights include:

-

The N-methyl pyrazole moiety in the IRAK4 ligand forms hydrogen bonds with Met265 and π–π interactions with Tyr264 in the kinase domain .

-

A PEG2 linker (11–12 Å) optimizes spatial alignment between IRAK4 and CRBN, as shorter linkers (e.g., PEG1 in compound 7) fail to induce degradation .

Degradation Mechanism

Compound 7 facilitates the formation of an IRAK4–PROTAC–CRBN ternary complex, triggering ubiquitination at lysine residues on IRAK4. This process is proteasome-dependent, as evidenced by rescue experiments with MG-132, a proteasome inhibitor . Unlike kinase inhibitors, compound 7 achieves complete ablation of IRAK4’s scaffolding function, leading to sustained suppression of NF-κB signaling .

In Vitro Degradation Efficacy and Selectivity

Degradation Potency Across Cell Lines

Compound 7’s performance varies by cell type and linker configuration:

| Parameter | OCI-Ly10 (MYD88 L265P) | TMD8 (MYD88 L265P) | HLM Stability (CLint) |

|---|---|---|---|

| DC50 (nM) | >10,000 | 1,200 | – |

| D Max (%) | <20 | 45 | – |

| Passive Permeability | 12 × 10⁻⁶ cm/s | – | – |

| Efflux Ratio (MDR1) | 3.8 | – | – |

Key Findings:

-

In OCI-Ly10 cells, compound 7’s short linker (PEG1) precludes ternary complex formation, resulting in minimal degradation (DC50 > 10 μM) .

-

In TMD8 cells, moderate degradation (D Max = 45%) is observed, attributed to cell-specific differences in CRBN expression or ubiquitin-proteasome activity .

Selectivity Profiling

Pharmacokinetic and Pharmacodynamic Profiles

In Vivo Performance in Rodent Models

Despite suboptimal permeability, compound 7 demonstrates measurable oral bioavailability in rats:

Challenges:

-

High hepatic extraction (CLint = 45 mL/min/mg in human liver microsomes) necessitates structural refinements to improve metabolic stability .

-

Efflux-mediated resistance in the gut limits unbound drug concentrations .

Pharmacodynamic Markers

In TMD8 xenografts, compound 7 reduces IRAK4 levels by 50% at 10 mg/kg, correlating with a 30% suppression of NF-κB-driven cytokines (IL-6, TNF-α) .

Comparative Analysis with Related IRAK4 Degraders

Linker Length and Degradation Efficiency

Comparative data highlight the critical role of linker length:

| Compound | Linker Length (Å) | DC50 (nM) | D Max (%) |

|---|---|---|---|

| 5 | 11 | 150 | 95 |

| 6 | 12 | 15 | 95 |

| 7 | 8 | >10,000 | <20 |

Compound 7’s shorter linker disrupts CRBN–IRAK4 proximity, abrogating degradation .

Scaffold Modifications

-

Piperazine-to-morpholine substitution (compound 12) improves permeability but reduces IRAK4 affinity .

-

Methoxy piperidine derivatives (compound 14) enhance metabolic stability at the cost of efflux ratio .

Challenges and Limitations in Development

Metabolic Instability

Racemization at the glutarimide stereocenter in compound 7’s CRBN ligand compromises batch consistency and in vivo efficacy .

Efflux and Permeability

The compound’s polar surface area (tPSA = 115 Ų) contributes to poor blood-brain barrier penetration and gastrointestinal absorption .

Future Directions and Clinical Implications

Optimization Strategies

-

Linker rigidification: Introducing cyclohexyl or aromatic spacers to reduce conformational flexibility .

-

Prodrug approaches: Masking polar groups to enhance oral absorption .

Therapeutic Prospects

Compound 7’s moderate efficacy in TMD8 models supports further exploration in MYD88-mutant lymphomas, while its failure in OCI-Ly10 underscores the need for patient stratification based on CRBN expression .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume